molecular formula C12H23NO4 B13703005 2-[(Boc)(ethyl)amino]pentanoic Acid

2-[(Boc)(ethyl)amino]pentanoic Acid

Cat. No.: B13703005
M. Wt: 245.32 g/mol
InChI Key: LDAUHKJFPVWUBH-UHFFFAOYSA-N
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Description

2-[(Boc)(ethyl)amino]pentanoic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions .

Preparation Methods

The synthesis of 2-[(Boc)(ethyl)amino]pentanoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(Boc)(ethyl)amino]pentanoic Acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Boc)(ethyl)amino]pentanoic Acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(Boc)(ethyl)amino]pentanoic Acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Similar compounds to 2-[(Boc)(ethyl)amino]pentanoic Acid include other Boc-protected amino acids, such as:

The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection, making it highly valuable in synthetic organic chemistry.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8-9(10(14)15)13(7-2)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15)

InChI Key

LDAUHKJFPVWUBH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N(CC)C(=O)OC(C)(C)C

Origin of Product

United States

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